molecular formula C12H12F2O B11891870 (1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol

(1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol

Cat. No.: B11891870
M. Wt: 210.22 g/mol
InChI Key: WFCDFSPUVVNFQT-JMCQJSRRSA-N
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Description

(1R,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol is a chiral dihydronaphthalenol derivative featuring an ethyl substituent at the C2 position and fluorine atoms at the C6 and C7 positions of the naphthalene ring. The stereochemistry at the C1 and C2 positions (both R-configurations) and the electronic effects of the fluorine substituents are critical to its physicochemical and stereochemical properties.

Properties

Molecular Formula

C12H12F2O

Molecular Weight

210.22 g/mol

IUPAC Name

(1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol

InChI

InChI=1S/C12H12F2O/c1-2-7-3-4-8-5-10(13)11(14)6-9(8)12(7)15/h3-7,12,15H,2H2,1H3/t7-,12-/m1/s1

InChI Key

WFCDFSPUVVNFQT-JMCQJSRRSA-N

Isomeric SMILES

CC[C@@H]1C=CC2=CC(=C(C=C2[C@@H]1O)F)F

Canonical SMILES

CCC1C=CC2=CC(=C(C=C2C1O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol typically involves several steps, starting from commercially available precursors

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium iodide (NaI) and potassium thiocyanate (KSCN) are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

(1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a promising candidate for further research and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol with structurally related compounds from the evidence, focusing on substituents, stereochemistry, and physicochemical properties.

Compound Substituents Physical State Yield (%) ee (%) [α]D (c, solvent) HPLC Retention Times (min) Key Structural Features
(1R,2R)-2-Ethyl-1,2-dihydronaphthalen-1-ol C2: ethyl Not reported 88% ee 88 +97.0 (c=1.0, CHCl3) tminor=13.0, tmajor=13.6 Lacks fluorine; higher optical rotation
(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol C5,7: difluoro; fully saturated ring Not reported Not reported Not reported Not reported Not reported Tetrahydronaphthalene backbone; reduced ring rigidity
(1R,2R)-2-(2-(4-fluorophenyl)-1H-indol-1-yl)-1,2-dihydronaphthalen-1-ol C2: 4-fluorophenyl-indole Deep green gum 79 97 +38.2 (c=1.0, CHCl3) tmajor=7.37, tminor=8.02 Bulky aryl substituent; lower optical activity
(1R,2R)-2-(2-(3-methoxyphenyl)-1H-indol-1-yl)-1,2-dihydronaphthalen-1-ol C2: 3-methoxyphenyl-indole Dark green gum 77 97 +27.9 (c=1.0, CHCl3) tmajor=17.76, tminor=11.77 Electron-donating methoxy group
(1R,2R)-2-((2-(phenylethynyl)phenyl)amino)-1,2-dihydronaphthalen-1-ol C2: phenylethynyl-amino White solid 95 97 -422 (c=0.3, CHCl3) tmajor=9.39, tminor=11.35 Amino-alkynyl substituent; extreme optical rotation

Key Observations:

Substituent Effects: Ethyl vs. Fluorine Substitution: The 6,7-difluoro motif may increase electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ). Similar difluoro-substituted tetrahydronaphthalenols (e.g., ) exhibit distinct ring saturation, reducing conformational flexibility.

Optical Rotation :

  • The ethyl-substituted analog in shows high dextrorotation ([α]D = +97.0), whereas aryl-indole derivatives () exhibit lower or inverse rotations. The target compound’s difluoro groups may alter electronic interactions, modulating its optical activity.

Synthetic Yields and Purity :

  • Most analogs achieve high enantiomeric excess (ee >95%) using chiral HPLC or catalytic methods (e.g., ). The target compound’s synthesis would likely require similar enantioselective conditions.

HPLC Behavior :

  • Chiral separation using Daicel columns (OD-H or AS-H) with hexane/i-PrOH eluents is standard for these compounds . Retention times vary significantly with substituent polarity and size.

Limitations and Gaps:

  • Direct data for the target compound (e.g., melting point, NMR, or biological activity) are absent in the evidence, necessitating extrapolation from analogs.
  • The impact of 6,7-difluoro substitution on ring electronics or intermolecular interactions remains speculative without experimental validation.

Biological Activity

The compound (1R,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol is a member of the naphthalene family, which has garnered attention due to its potential biological activities. This article aims to delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12F2O
  • Molecular Weight : 210.22 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antagonism of TRPV Channels : Studies have shown that derivatives of naphthalene can act as antagonists for transient receptor potential (TRP) channels. Specifically, the compound's structure may influence its interaction with TRPV4 and TRPV1 channels .

Case Study 1: TRPV Channel Interaction

In a study assessing the interaction of various naphthalene derivatives with TRPV channels, this compound was evaluated for its ability to modulate calcium influx in HEK293 cells overexpressing TRPV4. The results indicated that this compound displayed significant antagonistic properties at certain concentrations.

CompoundEC50 (µM)IC50 (µM)Activity
This compound5.53.0Antagonist

Case Study 2: Cytotoxicity Assessment

Another investigation involved evaluating the cytotoxic effects of this compound on human cancer cell lines such as HeLa and A549. The MTT assay results showed that at concentrations up to 25 µM, the compound did not exhibit significant cytotoxicity.

Cell LineConcentration (µM)Viability (%)
HeLa592
HeLa2589
A549595
A5492590

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features. The presence of the ethyl group and difluoromethyl substituents significantly enhances its interaction with biological targets compared to other naphthalene derivatives.

Key Findings from SAR Studies

  • Fluorine Substitution : The introduction of fluorine atoms at positions 6 and 7 enhances lipophilicity and potentially increases binding affinity to protein targets.
  • Hydroxyl Group : The hydroxyl group at position 1 is crucial for maintaining solubility and facilitating interactions with hydrophilic sites on target proteins.

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